molecular formula C6H4ClNO3 B7967051 6-Chloro-4-hydroxynicotinic acid

6-Chloro-4-hydroxynicotinic acid

Cat. No.: B7967051
M. Wt: 173.55 g/mol
InChI Key: IFLVSTFTAIRQEJ-UHFFFAOYSA-N
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Description

6-Chloro-4-hydroxynicotinic acid is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-hydroxynicotinic acid typically involves the chlorination of 6-hydroxynicotinic acid. The process begins with the cyclization and ammonification of DL-malic acid to obtain 6-hydroxynicotinic acid. This intermediate is then subjected to chlorination under controlled conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized for high yield and purity, often involving the use of methanol and activated carbon for purification to achieve a purity of over 99.5% .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or alter the hydroxyl group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 6-chloro-4-oxonicotinic acid, while substitution reactions can produce various derivatives depending on the nucleophile employed .

Scientific Research Applications

6-Chloro-4-hydroxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with nicotinic acid receptors, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Hydroxynicotinic acid
  • 4-Hydroxynicotinic acid
  • 5-Hydroxynicotinic acid
  • 6-Hydroxynicotinic acid
  • 5-Chloro-6-hydroxynicotinic acid

Comparison: 6-Chloro-4-hydroxynicotinic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to its analogs .

Properties

IUPAC Name

6-chloro-4-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-5-1-4(9)3(2-8-5)6(10)11/h1-2H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLVSTFTAIRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C(C1=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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